N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-(acetylamino)phenyl group and a 4-methylphenyl-substituted triazole ring linked to a pyridin-4-yl moiety. Its structural complexity, characterized by a sulfanyl bridge and multiple aromatic substituents, allows for diverse intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C24H22N6O2S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-16-3-9-21(10-4-16)30-23(18-11-13-25-14-12-18)28-29-24(30)33-15-22(32)27-20-7-5-19(6-8-20)26-17(2)31/h3-14H,15H2,1-2H3,(H,26,31)(H,27,32) |
InChI Key |
USYFDNZRFRAEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclocondensation of 4-methylphenylhydrazine with pyridine-4-carboxamide in the presence of carbon disulfide (CS2) under basic conditions. A representative procedure involves:
Thioetherification with 2-Chloro-N-(4-Acetamidophenyl)Acetamide
The thiol intermediate undergoes alkylation with 2-chloro-N-(4-acetamidophenyl)acetamide in a nucleophilic substitution reaction:
- Reagents : Triazole-thiol (1.0 equiv), 2-chloro-N-(4-acetamidophenyl)acetamide (1.2 equiv), KOH (1.5 equiv).
- Conditions : Stirring in dimethylformamide (DMF) at 25°C for 12 hours.
- Workup : Precipitation with ice-water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane 1:1).
Synthetic Route 2: One-Pot Assembly via Sequential Coupling
Simultaneous Triazole and Sulfanyl Bridge Formation
This route employs a one-pot strategy to streamline the synthesis:
- Reagents : 4-Acetamidophenyl isothiocyanate (1.0 equiv), 4-methylphenyl hydrazine (1.0 equiv), pyridine-4-carboxylic acid hydrazide (1.0 equiv), chloroacetyl chloride (1.5 equiv).
- Conditions : Sequential addition in tetrahydrofuran (THF) at 0°C → 25°C over 24 hours.
- Workup : Extraction with dichloromethane (DCM), evaporation, and recrystallization from methanol.
Critical Analysis of Reaction Parameters
Solvent and Base Optimization
Comparative studies highlight ethanol and DMF as optimal solvents for triazole cyclization and thioetherification, respectively. Base selection (KOH vs. NaOH) impacts thiol deprotonation efficiency:
Temperature and Time Dependence
Prolonged reflux (6–8 hours) during triazole formation improves ring closure efficiency, while excessive heating (>10 hours) promotes decomposition. Thioetherification at ambient temperature minimizes acetamide hydrolysis.
Spectroscopic Characterization and Purity Assessment
Key Spectral Data
HPLC Purity Profiles
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : Acetonitrile/water (70:30).
- Retention Time : 8.2 minutes.
- Purity : ≥98.5%.
Challenges and Mitigation Strategies
Byproduct Formation During Thioetherification
Competitive oxidation of the sulfanyl group to sulfoxide is observed in aerobic conditions. Mitigation involves:
Recrystallization Solvent Selection
Ethanol and methanol provide optimal crystal morphology, whereas acetonitrile yields amorphous solids with embedded impurities.
Industrial-Scale Adaptation Considerations
Cost-Effective Reagent Alternatives
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic thioetherification, achieving 85% conversion in 30 minutes vs. 12 hours batch.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or triazole rings .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely involved in binding to target proteins or enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyridine Positional Isomerism
- Target Compound : Pyridin-4-yl at position 5 of the triazole ring.
- N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 578720-61-3): Pyridin-2-yl substitution at position 3.
Alkyl and Aryl Substituents at Position 4
- Target Compound : 4-Methylphenyl at position 3.
- N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Ethyl group at position 4. The smaller ethyl substituent may reduce steric hindrance compared to the bulkier 4-methylphenyl group, influencing solubility and metabolic stability.
- 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide (Compound 17, ): Phenyl group at position 4. Increased aromaticity could enhance π-π stacking interactions in target proteins.
Modifications on the Acetamide-Linked Phenyl Group
Amino Group Functionalization
- Target Compound: 4-Acetylamino group.
- N-(4-(Dimethylamino)phenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): 4-Dimethylamino group.
- N-(5-Acetamido-2-methoxyphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618426-42-9, ) : Methoxy and acetamido groups on the phenyl ring. The methoxy group enhances lipophilicity, which may improve blood-brain barrier penetration.
Halogen and Heterocyclic Substitutions
- N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618426-90-7, ) : Difluorophenyl group. Fluorine atoms increase electronegativity and metabolic stability via C-F bond resistance to oxidation.
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 477332-63-1, ) : 4-Chlorophenyl and difluorophenyl groups. Halogenation is a common strategy to enhance binding affinity in drug design.
Biological Activity
N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a phenyl and pyridine moiety, linked through a sulfanyl group. The synthesis typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Attachment of the Sulfanyl Group : The triazole intermediate is reacted with a chlorophenyl thiol.
- Acetylation : The final step involves acetylating the amino group on the aromatic ring using acetic anhydride under acidic conditions.
These synthetic routes allow for the introduction of various substituents that can modulate biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : This enzyme plays a critical role in the inflammatory response; inhibition can reduce inflammation and pain.
- Interference with Lipoxygenase (LOX) : Similar to COX, LOX is involved in the synthesis of leukotrienes, which are mediators of inflammation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by disrupting signaling pathways critical for cell survival.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX and LOX inhibition | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme inhibition | Targets specific kinases involved in cancer |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various triazole derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines. The study utilized standard assays to measure cell viability and apoptosis rates. Results indicated that the compound effectively reduced cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly lower pro-inflammatory cytokines in vitro. The compound was tested on macrophage cultures stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
